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Sodium 3,4-dihydro-2H-pyran-2-

carboxylate

Cat. No.: B095394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dihydropyran carboxylates are a class of heterocyclic compounds that have garnered

significant attention in the fields of organic synthesis and medicinal chemistry. Their unique

structural features, including a reactive double bond, an oxygen atom within the six-membered

ring, and a carboxylate group, impart a diverse range of chemical reactivity. This versatility

makes them valuable building blocks for the synthesis of complex molecules, including natural

products and pharmacologically active agents. This technical guide provides a comprehensive

overview of the synthesis, key reactions, and biological significance of dihydropyran

carboxylates, with a focus on their application in drug development.

Synthesis of Dihydropyran Carboxylates
The synthesis of dihydropyran carboxylates can be achieved through various strategies, with

multicomponent reactions being a particularly efficient approach. These reactions allow for the

construction of the dihydropyran ring system in a single step from readily available starting

materials.

Multicomponent Synthesis
A common and efficient method for the synthesis of functionalized dihydropyrans, including

those with carboxylate moieties, is the one-pot multicomponent reaction. This approach
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involves the reaction of an aldehyde, a malononitrile or other active methylene compound, and

a 1,3-dicarbonyl compound in the presence of a catalyst.[1]

Table 1: Synthesis of Dihydropyran Carboxylates via Multicomponent Reactions[2][3]
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Water High [3]

Key Reactions of Dihydropyran Carboxylates
The chemical reactivity of dihydropyran carboxylates is dominated by the interplay of the

electron-rich double bond and the influence of the ring oxygen and the carboxylate group. Key

transformations include cycloaddition reactions, Michael additions, and ring-opening reactions.

Cycloaddition Reactions
Dihydropyrans can participate as the 2π component in [4+2] cycloaddition reactions, also

known as Diels-Alder reactions. The electron-rich nature of the enol ether double bond makes

them suitable dienophiles for reaction with electron-deficient dienes. Furthermore, dihydropyran
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derivatives can be synthesized via hetero-Diels-Alder reactions where the dihydropyran ring is

formed.[4][5]

Experimental Protocol: Enantioselective Hetero-Diels-Alder Reaction[6][7]

A general procedure for the enantioselective hetero-Diels-Alder reaction to form dihydropyran

derivatives is as follows:

To a solution of the chiral catalyst (e.g., a bis(oxazoline)-copper(II) complex) in a suitable

solvent (e.g., dichloromethane) at a specified temperature (e.g., -78 °C), add the β,γ-

unsaturated α-keto ester (heterodiene).

Stir the mixture for a short period (e.g., 15 minutes).

Add the enol ether (dienophile) to the reaction mixture.

Allow the reaction to proceed for the specified time, monitoring by thin-layer chromatography

(TLC).

Upon completion, quench the reaction and purify the product by column chromatography.

Table 2: Enantioselective Hetero-Diels-Alder Reactions for Dihydropyran Synthesis[5][6]

Entry
Heterod
iene

Dienoph
ile

Catalyst
Yield
(%)

Diastere
omeric
Ratio
(exo:en
do)

Enantio
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Excess
(ee, %)

Ref.

1

β,γ-
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Ethyl

vinyl

ether

--

INVALID-

LINK--2

85 >20:1 98 [6]

2

ent-

Kaurane-

based

enone

n-Butyl

vinyl

ether

Eu(fod)3 63 53:47 - [5]
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Reaction Workflow: Hetero-Diels-Alder Reaction

Heterodiene + Dienophile

Coordinated Complex

Coordination

Chiral Lewis Acid
(e.g., Cu-BOX)

[4+2] Transition StateCycloaddition Dihydropyran AdductBond Formation

Click to download full resolution via product page

Caption: Generalized workflow for a Lewis acid-catalyzed hetero-Diels-Alder reaction.

Michael Addition
The electron-deficient nature of the β-carbon in α,β-unsaturated carbonyl compounds makes

dihydropyran derivatives susceptible to Michael addition (1,4-conjugate addition) by various

nucleophiles. This reaction is a powerful tool for carbon-carbon bond formation.[8][9]

Experimental Protocol: Michael Addition of 1,3-Dicarbonyls to Enoylpyridine N-oxides[7][9]

A mixture of the 1,3-dicarbonyl compound (e.g., indane-1,3-dione) and the 2-enoylpyridine

N-oxide in a suitable solvent (e.g., toluene) is prepared.

A catalytic amount of a chiral bifunctional catalyst (e.g., a thiourea-based catalyst) is added.

The reaction mixture is stirred at a specific temperature (e.g., -20 °C) for a designated time.

The reaction is monitored by TLC.

After completion, the mixture is worked up, typically by washing with brine and extracting

with an organic solvent.

The product is purified by column chromatography.

Table 3: Asymmetric Michael Addition Reactions[7][9]
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Entry
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(E)-3-(4-
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nyl)-1-
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2-yl)prop-

2-en-1-

one N-

oxide

Ts-DPEN 75 81:15 92:8 (er) [9]

2
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e

2-
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dine N-
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Zn(ii)
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95 - >99 [7]

Reaction Mechanism: Michael Addition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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